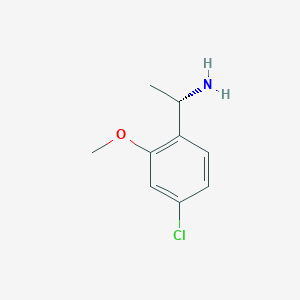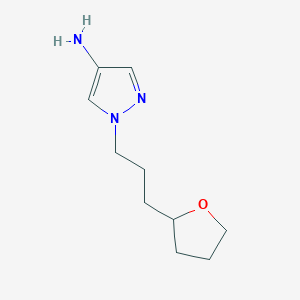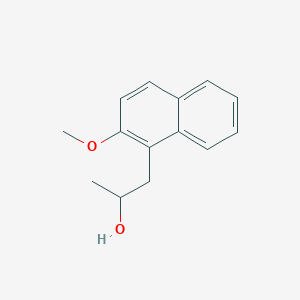
1-(2-Methoxynaphthalen-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxynaphthalen-1-yl)propan-2-ol is an organic compound with the molecular formula C14H16O2. It is characterized by a naphthalene ring substituted with a methoxy group and a propanol side chain.
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxynaphthalen-1-yl)propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxynaphthalene with propanal in the presence of a suitable catalyst to form the desired product. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and advanced purification techniques to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
1-(2-Methoxynaphthalen-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxynaphthalen-1-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxynaphthalen-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxynaphthalen-1-yl)propan-2-ol can be compared with similar compounds such as:
1-(2-Methoxynaphthalen-1-yl)propan-2-one: This compound differs by having a ketone group instead of a hydroxyl group, which affects its reactivity and applications.
1-(2-Aminophenyl)propan-2-ol:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it valuable for particular applications in research and industry.
Eigenschaften
CAS-Nummer |
6947-70-2 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
1-(2-methoxynaphthalen-1-yl)propan-2-ol |
InChI |
InChI=1S/C14H16O2/c1-10(15)9-13-12-6-4-3-5-11(12)7-8-14(13)16-2/h3-8,10,15H,9H2,1-2H3 |
InChI-Schlüssel |
YXOMHDRPPKPIHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=C(C=CC2=CC=CC=C21)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


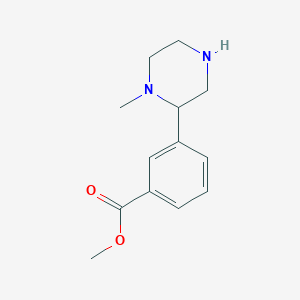




![tert-Butyl (5-aminobicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B13536873.png)
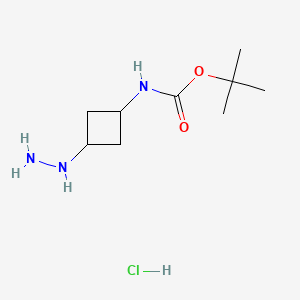

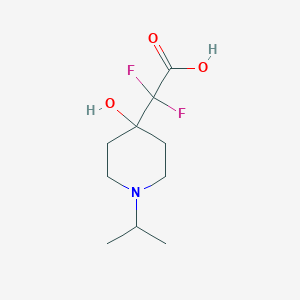
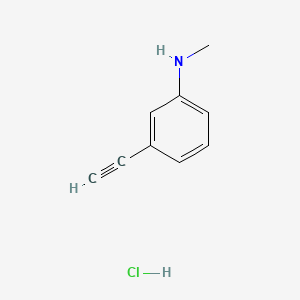
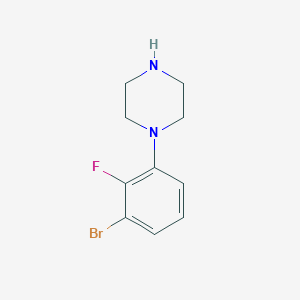
![5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13536913.png)
